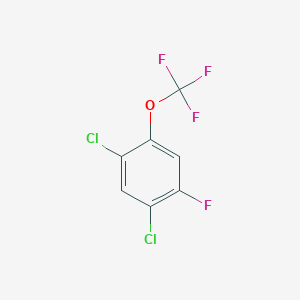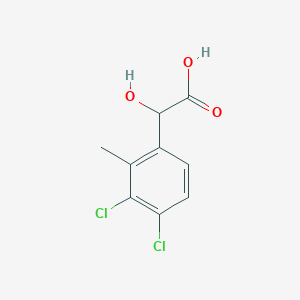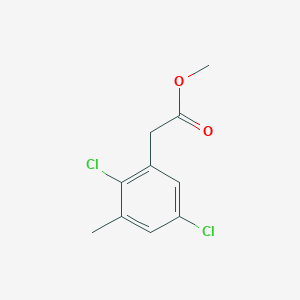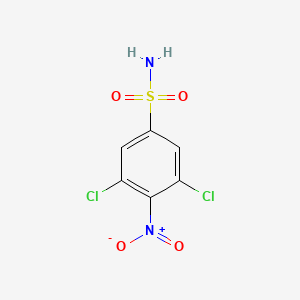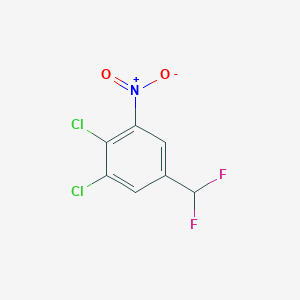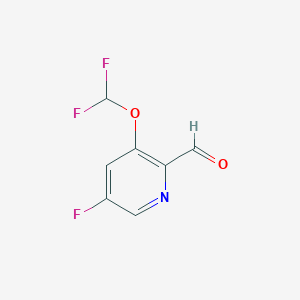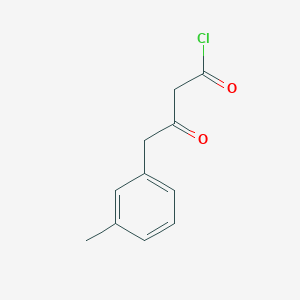
3-Oxo-4-(3-methylphenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(3-methylphenyl)butanoyl chloride: is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.65 g/mol . It is widely used in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4-(3-methylphenyl)butanoyl chloride typically involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then treated with thionyl chloride to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-4-(3-methylphenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols under basic or acidic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Substituted 3-Oxo-4-(3-methylphenyl)butanoyl derivatives.
Reduction Reactions: Corresponding alcohols or reduced derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: 3-Oxo-4-(3-methylphenyl)butanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to form various bioactive compounds.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(3-methylphenyl)butanoyl chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions .
Comparison with Similar Compounds
- 3-Oxo-4-(4-methylphenyl)butanoyl chloride
- 3-Oxo-4-(2-methylphenyl)butanoyl chloride
- 3-Oxo-4-(3-chlorophenyl)butanoyl chloride
Uniqueness: 3-Oxo-4-(3-methylphenyl)butanoyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(3-methylphenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8-3-2-4-9(5-8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKQXXADHNRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B1412876.png)
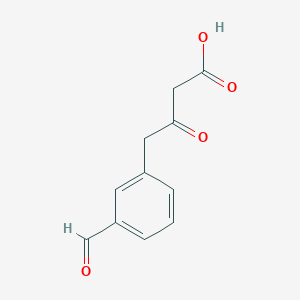
![3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1412882.png)
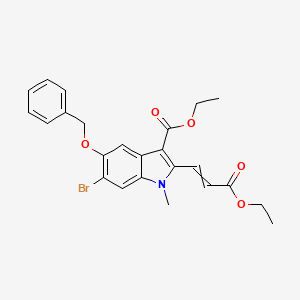

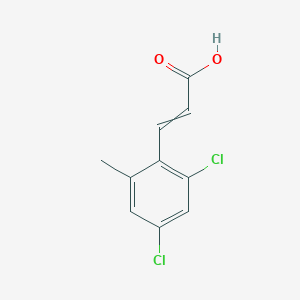
![Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1412888.png)
